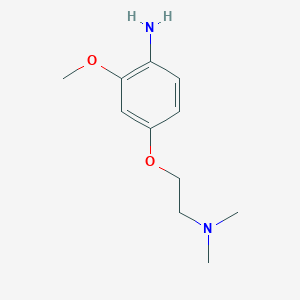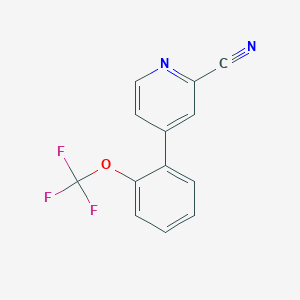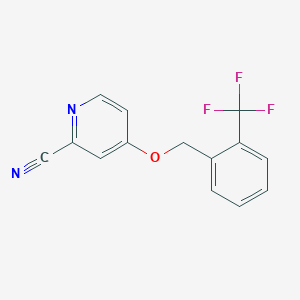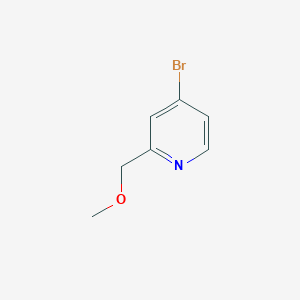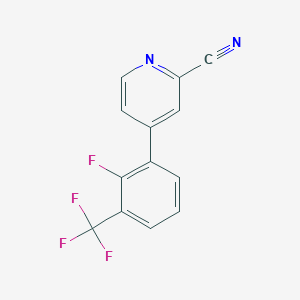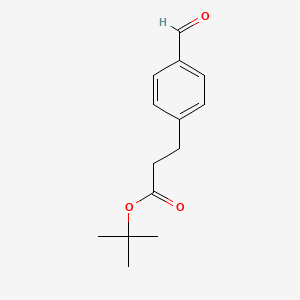
3-(4-Formylphenyl)-propionic acid tert-butyl ester
Übersicht
Beschreibung
“3-(4-Formylphenyl)-propionic acid tert-butyl ester” is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as “tert-Butyl 4-formylphenylcarbamate” and "(4-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER" . The compound has a molecular weight of 221.25 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” includes a carbamate group (OC(=O)N), a formyl group (C=O), and a tert-butyl group (C(CH3)3) . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” include a molecular weight of 221.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation Behavior
The compound 3-(4-Formylphenyl)-propionic acid tert-butyl ester has been involved in the synthesis of new ligands and catalysts in organometallic chemistry. Specifically, it was used in the synthesis of a new diphosphite ligand which, when combined with rhodium, showed promising results in the hydroformylation of styrenes. This synthesis approach also led to the creation of new chelate metal complexes with metals like rhodium, palladium, and platinum, opening doors to a variety of applications in catalysis and material sciences (Mikhel et al., 2011).
Antioxidant Properties and Lubrication
Research has also focused on the antioxidant properties of similar compounds. For instance, antioxidant-modified esters synthesized with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were shown to be potential candidates for lubricating base oil due to their excellent thermal oxidation stability and antioxidation properties (Jing, 2012). Furthermore, polyolefin elastomer grafted with unsaturated hindered phenol esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid demonstrated enhanced antioxidant behavior and potential for prolonging the thermal stability of polymers (Manteghi et al., 2016).
Chemical Synthesis and Material Science
In material science, the compound played a role in the synthesis of a new intermolecular complex antioxidant, showcasing improved properties for industrial applications, such as in polypropylene (PP) to enhance its fluidity (Lijuan, 2008). Additionally, in the field of synthetic chemistry, the compound was involved in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, an intermediate that holds significance for the structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-formylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFDOWBTQTZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylphenyl)-propionic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



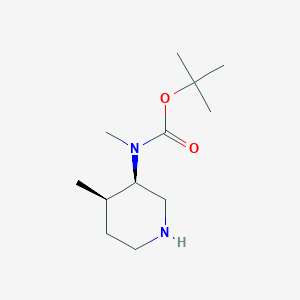
![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
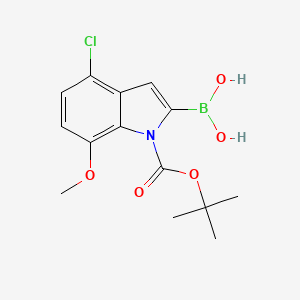
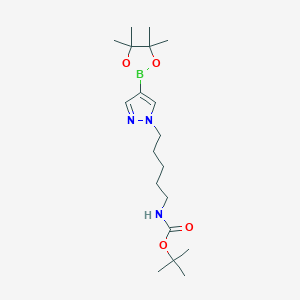
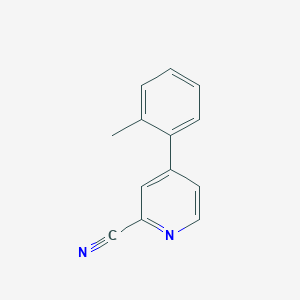
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
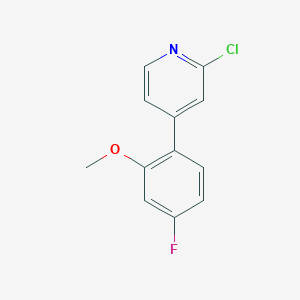
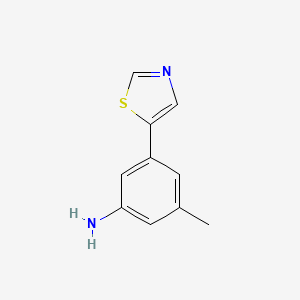
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
